molecular formula C7H5ClN2OS B13534886 5-(5-Chlorothiophen-2-yl)oxazol-2-amine

5-(5-Chlorothiophen-2-yl)oxazol-2-amine

Cat. No.: B13534886
M. Wt: 200.65 g/mol
InChI Key: PDVMYZHWMOKONC-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)oxazol-2-amine is a chemical compound with the molecular formula C7H5ClN2OS and a molecular weight of 200.65 g/mol . This compound features a thiophene ring substituted with a chlorine atom and an oxazole ring substituted with an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)oxazol-2-amine typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)oxazol-2-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chlorothiophen-2-yl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new chemical entities and the study of structure-activity relationships .

Properties

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H2,9,10)

InChI Key

PDVMYZHWMOKONC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CN=C(O2)N

Origin of Product

United States

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